tert-Butyl 3-butenoate
Overview
Description
CCS1477 is a novel small molecule inhibitor that targets the bromodomains of the E1A binding protein (p300) and the CREB binding protein (CBP). These proteins are histone acetyl transferases with significant roles in oncogenesis, particularly in acute myeloid leukemia and multiple myeloma . CCS1477 is currently in Phase I/II clinical trials and has shown promising results in pre-clinical studies .
Mechanism of Action
Target of Action
Tert-Butyl 3-butenoate is a chemical compound with the molecular formula C8H14O2
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed well in the gastrointestinal tract if ingested . Its distribution, metabolism, and excretion would depend on its chemical properties and the specific biological context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature, pH, and the presence of catalysts. Furthermore, its stability can be influenced by factors such as light, heat, and the presence of oxygen .
Preparation Methods
The synthesis of CCS1477 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions that ensure high selectivity and potency . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
CCS1477 primarily undergoes binding reactions with the bromodomains of p300 and CBP. These interactions inhibit the acetylation of histones, leading to changes in gene expression . The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions. The major products formed from these reactions are the inhibited forms of p300 and CBP, which result in the suppression of oncogenic pathways .
Scientific Research Applications
CCS1477 has a wide range of scientific research applications:
Comparison with Similar Compounds
CCS1477 is unique in its high selectivity and potency for the bromodomains of p300 and CBP. Similar compounds include:
JQ1: A bromodomain inhibitor that targets the BET family of proteins, including BRD4.
I-BET762: Another BET bromodomain inhibitor with applications in cancer therapy.
GSK525762: A selective inhibitor of the BET bromodomains, used in clinical trials for various cancers.
Compared to these compounds, CCS1477 has shown superior efficacy in pre-clinical models of acute myeloid leukemia and multiple myeloma, particularly in combination with standard-of-care therapies .
Properties
IUPAC Name |
tert-butyl but-3-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGASWKRTXGWPNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348670 | |
Record name | tert-Butyl 3-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14036-55-6 | |
Record name | tert-Butyl 3-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-Butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tert-butyl 3-butenoate in the synthesis of (RS)-carnitine chloride?
A1: this compound serves as a key intermediate in the synthesis of (RS)-carnitine chloride. [] The process involves a four-step synthesis where this compound is first converted to tert-butyl 3,4-epoxybutyrate through a reaction with meta-chloroperbenzoic acid. This epoxybutyrate then reacts with trimethylamine hydrochloride, followed by hydrolysis to yield the final product, (RS)-carnitine chloride. [] You can find more details about this synthesis in the paper "New synthesis of (RS)-carnitine chloride." []
Q2: How is this compound prepared in the context of this synthesis?
A2: The synthesis begins with crotyl chloride, which is reacted with tert-butyl alcohol and triethylamine in ether to produce this compound. [] This straightforward reaction forms the foundation for the subsequent steps in the (RS)-carnitine chloride synthesis.
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